Bictegravir sodium

描述

比克替格瑞钠是一种二代整合酶链转移抑制剂 (INSTI),主要用于治疗 HIV-1 感染。 它由吉利德科学公司开发,是固定剂量复方药 Biktarvy 的主要成分,该药物还包含恩曲他滨和替诺福韦艾拉酚胺 。 比克替格瑞钠通过抑制病毒 DNA 整合到宿主基因组中,从而阻止病毒复制 .

准备方法

合成路线和反应条件

比克替格瑞钠的合成涉及多个步骤,从关键中间体的制备开始。 其中一条合成路线包括形成多环氨基甲酰吡啶酮结构,然后用氢氧化钠处理形成钠盐 。 反应条件通常包括使用有机溶剂和控制温度,以确保最终产品的稳定性和纯度 .

工业生产方法

比克替格瑞钠的工业生产侧重于优化产量和纯度。该过程涉及比克替格瑞钠的结晶,以获得稳定且生物可利用的形式。 比克替格瑞钠的结晶形式 A 是首选,因为它吸湿性较低,在生物介质中的溶解度更高 。 生产过程还包括严格的质量控制措施,以确保药物的一致性和有效性 .

化学反应分析

Metabolic Pathways

Bictegravir sodium undergoes enzymatic transformations via hepatic and renal pathways:

Key Enzymes and Reactions

- Half-life : 17.3 hours, supporting once-daily dosing .

- Excretion : ~60.3% via feces and ~35% via urine, primarily as metabolites .

Degradation Under Stress Conditions

Stress testing reveals degradation patterns under diverse conditions:

Table 1: Degradation Profiles of this compound

- Stability : Stable under standard storage conditions but degrades under extreme pH, light, and oxidative stress .

Interaction with Co-administered Drugs

This compound’s chemical interactions are influenced by enzyme and transporter inhibition:

Table 2: Interaction Mechanisms

Physicochemical Stability

- Thermal Stability : No decomposition under standard storage (30°C/75% RH) .

- Solubility : Sparingly soluble in water; soluble in DMSO and methanol .

- pH Sensitivity : Degrades rapidly in acidic environments (pH <3) .

Synthetic Considerations

科学研究应用

Clinical Efficacy

Bictegravir sodium has been extensively studied for its effectiveness in treating HIV-1 infection. Clinical trials have demonstrated its high efficacy and tolerability profile:

- Phase 3 Studies : In a pivotal study comparing Bictegravir with dolutegravir and emtricitabine/tenofovir alafenamide, Bictegravir showed non-inferiority in achieving viral suppression (HIV-1 RNA <50 copies/mL) at 96 weeks. The results indicated that 84.1% of patients on Bictegravir achieved viral suppression compared to 86.5% on the comparator regimen .

- Safety Profile : The most commonly reported adverse events included diarrhea (18%) and headache (16%), with low discontinuation rates due to adverse events (2% for both treatment arms). Importantly, no treatment-emergent resistance was observed in participants receiving Bictegravir .

Formulation Advancements

The development of different crystalline forms of this compound has significant implications for its pharmaceutical applications:

- Crystal Form A : The invention of crystal form A of this compound salt enhances solubility and bioavailability compared to previous forms. This improved formulation allows for better drug delivery and efficacy in treating HIV .

- Preparation Methods : The preparation method for crystal form A involves dissolving Bictegravir in suitable solvents, followed by crystallization using an alkali solution. This method ensures optimal properties such as fluidity and compressibility, which are crucial for pharmaceutical manufacturing .

Ongoing Research and Future Applications

Research continues to explore the full potential of this compound in various contexts:

- Pediatric Use : Clinical trials are underway to evaluate the safety and efficacy of Bictegravir in pediatric populations. Preliminary studies support its use in children weighing at least 14 kg .

- Specific Populations : Additional studies are focusing on specific populations, including older adults, women, and individuals with renal impairment. These studies aim to establish comprehensive safety profiles across diverse demographics .

- Combination Therapies : Bictegravir is being investigated as part of combination therapies with other antiretroviral agents to enhance treatment efficacy and reduce the risk of resistance development .

Summary Table of Clinical Trials

| Study Phase | Population | Key Findings | Duration |

|---|---|---|---|

| Phase 3 | Treatment-naïve adults | Non-inferiority to dolutegravir; high efficacy | 96 weeks |

| Phase 2 | Pediatric patients | Safety supported for children ≥14 kg | Ongoing |

| Phase 1 | Renal impairment | Safety established in patients on hemodialysis | Ongoing |

作用机制

比克替格瑞钠通过抑制 HIV-1 整合酶的链转移活性发挥作用,该酶是病毒 DNA 整合到宿主基因组中所必需的酶。 比克替格瑞钠通过与整合酶的活性位点结合,阻止病毒 DNA 与宿主 DNA 之间形成共价键,从而阻断病毒复制 。 主要分子靶点是整合酶和病毒 DNA,涉及的途径包括抑制病毒整合和随后的复制 .

相似化合物的比较

比克替格瑞钠与其他整合酶抑制剂,如多替格雷、拉替格雷和艾尔维格雷,进行了比较:

多替格雷: 比克替格瑞钠和多替格雷都是二代整合酶抑制剂,具有高疗效和良好的安全性。

生物活性

Bictegravir sodium, a potent integrase strand transfer inhibitor (INSTI), is primarily used in the treatment of HIV-1 infection. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Bictegravir functions by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This inhibition prevents the replication and propagation of HIV-1. The drug exhibits strong antiviral activity against various subtypes of HIV-1 and HIV-2 in vitro, demonstrating a high barrier to resistance compared to other INSTIs .

Pharmacodynamics

- Antiviral Activity : Bictegravir has shown significant antiviral effects in clinical studies. It is effective against multiple HIV strains and has demonstrated synergistic effects when combined with other antiretroviral agents such as tenofovir alafenamide (TAF) and emtricitabine (FTC) .

- Dosing : The drug is administered once daily, which enhances patient adherence compared to other treatments requiring multiple doses .

Clinical Efficacy and Safety

Clinical trials have established the efficacy and safety of Bictegravir in both treatment-naïve and treatment-experienced patients. Below are key findings from recent studies:

Pharmacokinetics

Bictegravir exhibits rapid absorption with a half-life ranging from 15.9 to 20.9 hours. It is primarily metabolized in the liver and kidneys via CYP3A4 and UGT1A enzymes, with over 99% protein binding observed in human plasma . The drug's pharmacokinetic properties are summarized below:

| Parameter | Value |

|---|---|

| Tmax | 2.0 - 4.0 hours |

| Volume of Distribution | 0.2 L/kg |

| Half-life | 17.3 hours |

| Clearance | Primarily through glucuronidation and oxidation |

Case Studies

- Treatment-naïve Patients : A study involving ART-naïve individuals demonstrated significant increases in CD4 counts and reductions in liver enzymes after 24 weeks on a regimen including Bictegravir .

- Renal Impairment : In patients with end-stage renal disease on chronic hemodialysis, Bictegravir maintained efficacy without additional adverse reactions despite altered pharmacokinetics for emtricitabine .

Summary

This compound represents a significant advancement in HIV treatment due to its robust antiviral activity, favorable pharmacokinetic profile, and high barrier to resistance. Its once-daily dosing regimen enhances adherence among patients, making it a preferred option in contemporary HIV therapy.

属性

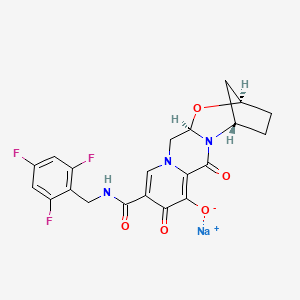

IUPAC Name |

sodium;(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNFBIVCQMPPJC-FQYDJHLKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027938 | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807988-02-8 | |

| Record name | Bictegravir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICTEGRAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L5MP1Y7W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。